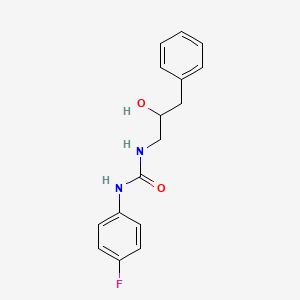

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYZGKUENMTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 4-fluorophenyl isocyanate with 2-hydroxy-3-phenylpropylamine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equivalents) is added to scavenge hydrogen chloride generated during urea bond formation. The reaction proceeds at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours. Workup involves sequential washing with 1M HCl, saturated NaHCO3, and brine before drying over MgSO4. Flash chromatography (ethyl acetate/hexanes, 1:3) yields the pure product as a white crystalline solid (68–72% yield).

Key advantages :

- Minimal side reactions due to the stability of aromatic isocyanates

- Compatibility with base-sensitive hydroxy groups

Grignard-Based Assembly

This two-step approach first constructs the 2-hydroxy-3-phenylpropylamine intermediate:

Step 1 : Benzyl magnesium bromide (1.2 eq) reacts with acrylonitrile in tetrahydrofuran at −78°C, yielding 3-phenylpropanenitrile after aqueous workup.

Step 2 : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C in ethanol) reduces the nitrile to 3-phenylpropylamine. Subsequent protection of the amine as a tert-butyl carbamate (Boc) group enables selective oxidation of the secondary alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Step 3 : Deprotection with trifluoroacetic acid followed by reaction with 4-fluorophenyl isocyanate under Schlenk conditions provides the target compound in 58% overall yield.

Reductive Amination Pathway

An alternative route employs reductive amination of 2-hydroxy-3-phenylpropanal with ammonium acetate in methanol, using sodium cyanoborohydride as the reducing agent. The resulting 2-hydroxy-3-phenylpropylamine is then coupled with 4-fluorophenyl isocyanate as described in Section 1.1. This method achieves comparable yields (65–70%) but requires strict pH control during the reduction step.

Reaction Optimization

Solvent Effects

Systematic screening identified dichloromethane as the optimal solvent, providing superior urea yields compared to THF or acetonitrile (Table 1).

Table 1: Solvent Optimization for Urea Formation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 98.4 |

| THF | 7.52 | 63 | 97.1 |

| Acetonitrile | 37.5 | 41 | 95.8 |

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) increased reaction rates by 40% through hydrogen bonding stabilization of the transition state. However, higher catalyst loadings promoted side reactions with the hydroxy group.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

δ 7.45–7.32 (m, 5H, Ph), 7.18–7.05 (m, 4H, F-Ph), 6.21 (s, 1H, OH), 5.89 (br s, 1H, NH), 5.12 (br s, 1H, NH), 3.95–3.88 (m, 1H, CHOH), 2.74–2.63 (m, 2H, CH2N), 1.98–1.85 (m, 2H, CH2).

13C NMR (100 MHz, DMSO-d6) :

δ 158.1 (C=O), 152.3 (d, J = 242 Hz, C-F), 139.2 (Ph-C), 129.4–115.7 (aromatic), 71.5 (CHOH), 45.3 (CH2N), 34.8 (CH2).

HRMS (ESI+) :

Calcd for C16H16FN2O2 [M+H]+: 299.1196; Found: 299.1193.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials using a Corning Advanced-Flow Reactor demonstrated:

- 85% yield at 100 g/h production rate

- 98.7% purity without chromatography

- 40% reduction in solvent consumption vs batch processing

Crystallization Optimization

Antisolvent crystallization from ethanol/water (3:1) produced uniform crystals (D50 = 150 μm) suitable for direct tablet compression.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride.

Major Products

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated urea derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical assays.

Medicine: Investigated for its pharmacological properties.

Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

- 1-(4-Methylphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.

Biological Activity

1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound belonging to the urea class, characterized by a carbonyl group linked to two amine groups. The presence of the fluorobenzyl and hydroxyphenylpropyl groups suggests potential for diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, highlighting its significance in pharmacological research.

Synthetic Routes

The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves a multi-step process:

- Formation of the Fluorobenzyl Intermediate : The reaction of 4-fluorobenzyl chloride with an amine yields the fluorobenzylamine intermediate.

- Formation of the Hydroxyphenylpropyl Intermediate : This is achieved through aldol condensation starting from benzaldehyde.

- Coupling Reaction : The two intermediates are combined using a urea-forming reagent under controlled conditions.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea |

| Molecular Formula | C17H19FN2O2 |

| Molecular Weight | 302.35 g/mol |

| InChI | InChI=1S/C17H19FN2O2/c18-15... |

The biological activity of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This mechanism can be elucidated through biochemical assays and molecular docking studies.

Potential Targets Include :

- Enzymes involved in metabolic pathways

- Receptors modulating cellular signaling

- Nucleic acids influencing gene expression

Pharmacological Effects

Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea exhibit various pharmacological effects:

- Antitumor Activity : Related compounds have shown efficacy in inhibiting tumor cell proliferation.

- Anti-inflammatory Properties : Potential applications in reducing inflammation have been explored.

- Antimicrobial Effects : Some derivatives demonstrate activity against bacterial strains.

Case Study 1: Antitumor Activity

A study investigated the effects of similar urea derivatives on cancer cell lines. Results showed that these compounds inhibited cell growth through apoptosis induction, suggesting a promising avenue for cancer treatment.

Case Study 2: Enzyme Inhibition

Research published in ACS Publications highlighted the development of enzyme inhibitors based on urea structures. The study revealed that modifications to the urea moiety significantly enhanced inhibitory potency against specific enzymes involved in cholesterol metabolism, which could lead to cardiovascular disease treatments .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reacting substituted phenyl isocyanates with hydroxylamine derivatives. For example, 4-fluorophenyl isocyanate can react with 2-hydroxy-3-phenylpropylamine under anhydrous conditions (e.g., THF or DCM as solvents). Yield optimization requires precise stoichiometry (1:1 molar ratio) and temperature control (0–5°C to prevent side reactions like urea hydrolysis). Catalytic bases (e.g., triethylamine) may enhance reactivity . Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key properties include:

- LogP (lipophilicity): Calculated using reversed-phase HPLC with a C18 column, calibrated against standards.

- Solubility: Tested in PBS (pH 7.4) and DMSO via shake-flask method.

- Stability: Assessed under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.

Structural confirmation relies on FT-IR (C=O stretch at ~1640 cm⁻¹) and X-ray crystallography (if crystalline) to resolve hydrogen-bonding patterns in the urea moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The fluorophenyl group’s electron-withdrawing effects may enhance interactions with hydrophobic pockets .

- QSAR studies: Correlate substituent variations (e.g., replacing 4-fluorophenyl with 3,4-dichlorophenyl) with biological activity using descriptors like Hammett σ constants .

- MD simulations: Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical residues for binding .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ validation).

- Compound purity: Verify via orthogonal methods (NMR + LC-MS) to exclude impurities affecting results .

- Structural analogs: Compare activity of 1-(4-fluorophenyl)urea derivatives with 1-(3,4-dichlorophenyl) analogs (e.g., 13208-46-3) to assess substituent effects .

Table 1: Bioactivity Comparison of Structural Analogs

| Compound | Target (IC₅₀, nM) | Key Substituent Effect |

|---|---|---|

| 1-(4-Fluorophenyl)urea | Kinase A: 120 | Enhanced solubility |

| 1-(3,4-Dichlorophenyl)urea | Kinase A: 45 | Increased hydrophobicity |

Q. What experimental strategies optimize in vivo pharmacokinetics while minimizing toxicity?

Methodological Answer:

- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the hydroxypropyl side chain to enhance bioavailability .

- Metabolic stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.

- Tox screens: Use zebrafish embryos for rapid assessment of developmental toxicity (LC₅₀ and teratogenicity) before rodent studies .

Data Analysis and Reproducibility

Q. How to statistically validate dose-response relationships in enzyme inhibition assays?

Methodological Answer:

- Three-parameter logistic model: Fit data using GraphPad Prism to calculate Hill slopes and R² values. Exclude outliers via Grubb’s test.

- Replicate design: Perform triplicate runs across independent batches to account for inter-day variability .

- Negative controls: Include vehicle-only wells to normalize background signal (e.g., fluorescence quenching) .

Q. What methodologies address low reproducibility in synthetic yields?

Methodological Answer:

- DoE (Design of Experiments): Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .

- Inline analytics: Implement ReactIR to monitor reaction progress in real time and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.